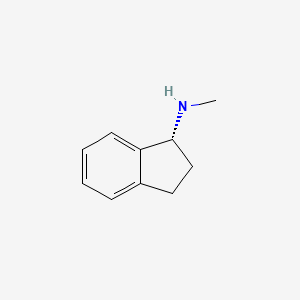
N-Methyl-1(R)-aminoindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1®-aminoindan is a fascinating compound with a bicyclic structure. It serves as a versatile building block in the synthesis of various functionalized heterocyclic compounds. These compounds find applications in pharmacology, including antitumor, antibacterial, and antileishmanial activities .
Preparation Methods
The synthetic routes for N-Methyl-1®-aminoindan involve cyclization reactions. One common method is the intramolecular cyclization of intermediates, where the amino group attacks a carbonyl group to form the desired compound . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.
Chemical Reactions Analysis
N-Methyl-1®-aminoindan can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. the resulting products from these reactions contribute to the compound’s diverse pharmacological properties.
Scientific Research Applications
N-Methyl-1®-aminoindan has been studied extensively for its potential applications in chemistry, biology, medicine, and industry. Researchers explore its use as a scaffold for designing novel drugs, especially due to its bicyclic structure. Further studies are needed to uncover its full range of applications.
Mechanism of Action
The exact mechanism by which N-Methyl-1®-aminoindan exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes. detailed information on these interactions is yet to be fully elucidated.
Comparison with Similar Compounds
While N-Methyl-1®-aminoindan is unique in its structure, it shares similarities with other indan derivatives. Further comparative studies can shed light on its distinct features and advantages over related compounds.
Remember that research in this field is ongoing, and new findings may emerge
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
AIXUYZODYPPNAV-SNVBAGLBSA-N |
Isomeric SMILES |
CN[C@@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CNC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
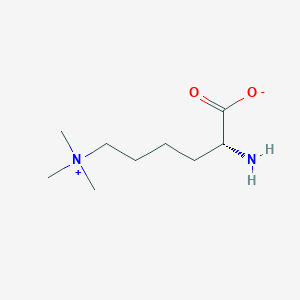

![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
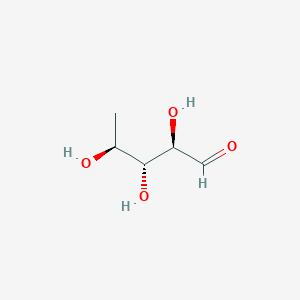
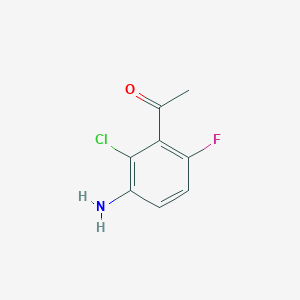
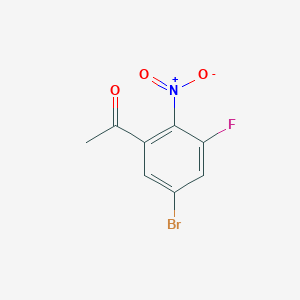

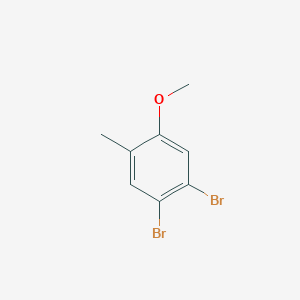
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
